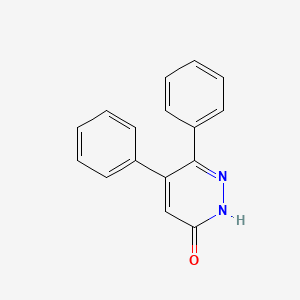

5,6-Diphenylpyridazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSMEFHLXSTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176044 | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-34-9 | |

| Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Diphenylpyridazin 3 One and Its Analogues

Classical Synthetic Routes to the 5,6-Diphenylpyridazin-3-one Core

Traditional methods for synthesizing the pyridazinone ring system have long been established, primarily relying on the cyclocondensation of dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives.

A common and versatile method for the formation of the pyridazinone ring involves the reaction of γ-ketoacids with hydrazines. sphinxsai.comiglobaljournal.com The synthesis of 4,5-dihydro-3(2H)-pyridazinones is often accomplished in high yields by the ring closure of a suitable γ-keto acid with hydrazine hydrate (B1144303) in a refluxing solvent such as ethanol. iglobaljournal.comresearchgate.net For example, the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) produces a γ-keto acid, which is then cyclized with hydrazine hydrate to form the corresponding pyridazinone derivative. researchgate.net

Similarly, 1,4-dicarbonyl compounds, both saturated and unsaturated, can undergo cyclocondensation with hydrazine to yield pyridazines. scholarsresearchlibrary.com Saturated 1,4-diketones react with hydrazine to form an intermediate dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779) ring. iglobaljournal.com The reaction of 3-benzoyl picolinic acid with hydrazine hydrate in boiling n-butanol is a specific example that yields a pyridopyridazinone derivative. derpharmachemica.com

The Schmidt-Druey synthesis provides a one-pot route to pyridazin-3(2H)-ones through the cyclocondensation of 1,2-diketone monohydrazones and esters with a reactive methylene (B1212753) group. scholarsresearchlibrary.com A specific application of this type of reaction is the synthesis of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one. This is achieved by reacting benzil (B1666583) monohydrazone with ethyl acetoacetate (B1235776) in the presence of a sodium ethoxide solution. ekb.eg The mixture is typically refluxed for several hours. Upon cooling and acidification, the desired pyridazinone derivative precipitates and can be isolated. ekb.eg This method provides a direct route to a functionalized this compound core, which can serve as a precursor for further derivatization. ekb.egacademicjournals.org

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of pyridazinones. humanjournals.com These approaches aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents. humanjournals.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. ekb.egmdpi.com

The synthesis of 4-acetyl-5,6-diphenylpyridazin-3-one derivatives and subsequent products has been shown to be significantly more efficient using microwave irradiation compared to conventional refluxing. ekb.egresearchgate.net For instance, the synthesis of certain chalcones from a pyridazinone precursor required 3-4 hours of stirring at room temperature for a 65-74% yield, whereas microwave irradiation achieved yields of 87-91% in just 4 minutes. ekb.eg Similarly, the synthesis of pyridinyl-pyridazinones under microwave conditions yielded products in 3-5 minutes with yields of 85-96%, a substantial improvement over conventional heating which required 8-10 hours. researchgate.net The glycosylation of this compound has also been successfully performed under microwave irradiation, providing better yields in a shorter time (3 minutes) compared to conventional methods. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcones from Pyridazinone | Conventional (Stirring) | 3-4 hours | 65-74 | ekb.eg |

| Microwave Irradiation | 4 minutes | 87-91 | ekb.eg | |

| Pyridinyl-pyridazinones | Conventional (Heating) | 8-10 hours | 70-82 | researchgate.net |

| Microwave Irradiation | 3-5 minutes | 85-96 | researchgate.net |

Solid-state synthesis, particularly using grinding or mechanochemical methods, offers an environmentally friendly alternative by minimizing or eliminating the need for solvents. acs.orgresearchgate.net These reactions are often performed at room temperature by simply grinding the solid reactants together in a mortar and pestle. acs.org

This solvent-free approach has been successfully applied to the synthesis of pyridazinone derivatives. ekb.egresearchgate.net The preparation of chalcones from 4-acetyl-5,6-diphenylpyridazin-3-one via grinding took 0.5-1 hour and resulted in yields of 83-86%. ekb.eg In another example, Schiff-base synthesis from the same precursor was complete after 1 hour of grinding, providing a high yield of 88%. ekb.eg Grinding methods have been shown to be superior to conventional heating in terms of reaction time and yield for a variety of pyridazinone-derived structures. ekb.egresearchgate.net This solid-state reactivity highlights a practical and efficient green alternative for synthesizing these heterocyclic compounds. acs.orgresearchgate.net

Table 2: Comparison of Synthesis Methods for Pyridazinone Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Schiff-base from 4-acetyl-5,6-diphenylpyridazin-3-one | Conventional (Reflux) | 6 hours | - | ekb.eg |

| Grinding | 1 hour | 88 | ekb.eg | |

| Chalcones from Pyridazinone-Schiff base | Conventional (Stirring) | 3-4 hours | 65-74 | ekb.eg |

| Grinding | 0.5-1 hour | 83-86 | ekb.eg | |

| Microwave | 4 minutes | 87-91 | ekb.eg |

Synthesis of Functionalized this compound Precursors

The synthesis of functionalized precursors is crucial for developing a library of pyridazinone derivatives with diverse properties. polytechnique.edu A common strategy involves the Friedel-Crafts acylation of a substituted aromatic compound with an anhydride, like succinic anhydride, in the presence of a Lewis acid such as aluminum chloride. iglobaljournal.comresearchgate.net This reaction produces a γ-ketoacid with a specific substitution pattern, which can then be cyclized with hydrazine to form the desired functionalized pyridazinone. iglobaljournal.comderpharmachemica.com For instance, reacting o-cresyl methyl ether with succinic anhydride yields an intermediate γ-keto acid that, upon cyclization, forms 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. researchgate.net

Another important functionalized precursor, 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, is synthesized as described previously via the condensation of benzil monohydrazone and ethyl acetoacetate. ekb.eg The acetyl group at the 4-position is a versatile handle for further chemical transformations. For example, it can be reacted with diethyl oxalate (B1200264) to form a butanoate derivative, which can then be cyclized with hydrazine to introduce a pyrazole (B372694) ring onto the pyridazinone core. academicjournals.org Similarly, treatment of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (B189264) with phosphorus oxychloride generates the 3-chloro derivative, a key intermediate for introducing various nucleophiles. researchgate.net These methods allow for the systematic modification of the pyridazinone scaffold to explore structure-activity relationships.

Preparation of 4-Acetyl-5,6-Diphenylpyridazin-3(2H)-one

A key intermediate, 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, is synthesized through the reaction of benzilmonohydrazone with ethyl acetoacetate. ekb.eg This condensation reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, and involves refluxing the mixture. ekb.eg The subsequent workup with an ice/HCl mixture yields the desired pyridazinone derivative. ekb.eg Green chemistry approaches, such as grinding and microwave irradiation, have also been employed for a more efficient synthesis of this compound. ekb.egscinito.ai

The reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with various reagents allows for the introduction of diverse functional groups. For instance, its reaction with diethyl carbonate, acetic anhydride, and 4-bromobenzenediazonium (B8398784) chloride leads to further substituted pyridazine derivatives. scispace.com Additionally, it can be reacted with diethyl oxalate in the presence of sodium ethoxide to yield ethyl 2,4-dioxo-4-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)butanoate, a precursor for pyrazole-containing pyridazinones. internationalscholarsjournals.com

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Benzilmonohydrazone | Ethyl acetoacetate, Sodium ethoxide/ethanol | 4-Acetyl-5,6-diphenylpyridazin-3(2H)-one | ekb.eg |

| 4-Acetyl-5,6-diphenylpyridazin-3(2H)-one | p-Amino acetophenone (B1666503) | Schiff-base intermediate | ekb.eg |

| Diethyl oxalate, Sodium ethoxide/ethanol | Ethyl 2,4-dioxo-4-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)butanoate | internationalscholarsjournals.com |

Nitration and Halogenation of Phenyl Rings on the Pyridazinone Core

The phenyl rings of the pyridazinone core can undergo electrophilic substitution reactions such as nitration and halogenation. byjus.combyjus.com These reactions introduce nitro and halo groups, respectively, onto the aromatic rings.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. byjus.commasterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.comlibretexts.org The reaction with benzene (B151609) derivatives leads to the formation of nitro-substituted compounds. byjus.com

Halogenation: Halogenation of aromatic rings, such as the phenyl groups on the pyridazinone core, generally requires a Lewis acid catalyst like ferric chloride (FeCl3) or aluminum chloride (AlCl3) when using chlorine or bromine. byjus.combyjus.com The catalyst polarizes the halogen molecule, making it more electrophilic and facilitating the attack by the aromatic ring. libretexts.org For phenols, halogenation can occur even without a Lewis acid due to the highly activating nature of the hydroxyl group. byjus.com

Derivatization Strategies of the Pyridazinone Ring System

The pyridazinone ring system is amenable to a variety of derivatization strategies, allowing for the synthesis of a wide range of analogues with potential biological activities. scholarsresearchlibrary.comarkat-usa.orgsarpublication.comnih.govbohrium.commdpi.comscispace.commdpi.comnih.gov These modifications can be broadly categorized into substitutions at the N-2 position and functionalization at the C-4 position of the pyridazinone ring.

N-Substitution Reactions at Position 2 of the Pyridazinone Ring

The nitrogen atom at position 2 of the pyridazinone ring is a common site for substitution, enabling the introduction of various functionalities. arkat-usa.orgsarpublication.com

The synthesis of pyridazine nucleosides can be achieved through the glycosylation of the pyridazinone ring. tandfonline.com One method involves the reaction of 5,6-diphenylpyridazin-3(2H)-one with a protected glycosyl bromide, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide, in the presence of a base like potassium carbonate in acetone. tandfonline.com This leads to the formation of N2-glycosylated pyridazinone derivatives. tandfonline.com Microwave irradiation has also been utilized to facilitate the reaction with peracetylated sugars. tandfonline.com Subsequent deprotection of the sugar moiety yields the final nucleoside analogues. tandfonline.com The formation of C-nucleosides, where the sugar is attached via a C-C bond, has also been explored in related pyrazole systems. researchgate.net

Alkylation and acylation reactions at the N-2 position of the pyridazinone ring are common derivatization strategies. mdpi.com

Alkylation: N-alkylation can be performed using alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like tetrahydrofuran. mdpi.com The choice of base can be crucial; for instance, cesium carbonate has been found to be effective for N-benzylation where potassium carbonate failed. mdpi.com The pyridazine ring can react with alkyl halides or dialkyl sulfates to form monoquaternary salts. sphinxsai.com

Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or acid anhydride with a Lewis acid catalyst, typically aluminum chloride. ijrpc.combyjus.comlibretexts.org This reaction proceeds through an electrophilic acylium ion. msu.edu While this reaction is generally applied to aromatic rings, acylation at the nitrogen of the pyridazinone ring can also be achieved. For example, reaction with sulfonyl chlorides like benzene- or 4-toluenesulfonyl chloride in the presence of a base leads to the corresponding N-sulfonylated products. nih.gov

Functionalization at Position 4 of the Pyridazinone Ring

Position 4 of the pyridazinone ring is another key site for introducing chemical diversity.

One common strategy involves the condensation of a 4-acetyl group with other molecules. For example, the reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with p-amino acetophenone yields a Schiff base, which can then be used to synthesize chalcones, pyridines, and pyrroles attached to the pyridazinone core. ekb.eg

Another approach is the reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with diethyl oxalate in the presence of sodium ethoxide. internationalscholarsjournals.com This reaction affords an intermediate that can be cyclized with hydrazine hydrate to form pyrazole-containing pyridazinones. internationalscholarsjournals.com Further reactions of the resulting pyrazole derivatives, such as with aldehydes or primary amines, lead to a variety of hydrazones and amides. internationalscholarsjournals.com

| Position | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| N-2 | Glycosylation | Protected glycosyl bromide, K2CO3/acetone | N-Glycosyl pyridazinones | tandfonline.com |

| Alkylation | Alkyl halide, base (e.g., NaH, Cs2CO3) | N-Alkyl pyridazinones | mdpi.com | |

| Acylation | Acyl/Sulfonyl chloride, base | N-Acyl/N-Sulfonyl pyridazinones | nih.gov | |

| C-4 | Condensation | p-Amino acetophenone | Schiff bases, leading to chalcones, pyridines, pyrroles | ekb.eg |

| Reaction with diethyl oxalate followed by cyclization | Diethyl oxalate, NaOEt; Hydrazine hydrate | Pyrazole-containing pyridazinones | internationalscholarsjournals.com |

Formation of Schiff Bases

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.com In the context of this compound analogues, a common method involves the reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with an appropriate amino-substituted compound. For instance, the reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with p-amino acetophenone in acetic acid under reflux conditions yields the corresponding Schiff base. ekb.egekb.eg Green chemistry approaches, such as grinding the reactants in a mortar in the presence of a few drops of acetic acid, have also been successfully employed, offering a more environmentally friendly alternative to conventional heating. ekb.eg

The synthesis of Schiff bases can be achieved through various methods, including conventional heating, microwave irradiation, and sonication. mdpi.comeijppr.comresearchgate.net Microwave-assisted synthesis has been noted for its efficiency, often leading to shorter reaction times and high yields. mdpi.comresearchgate.net

Table 1: Synthesis of a Schiff Base from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one

| Reactant 1 | Reactant 2 | Method | Solvent | Reaction Time | Yield | Reference |

| 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | p-amino acetophenone | Reflux | Acetic Acid | 6 hours | 88% | ekb.eg |

| 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | p-amino acetophenone | Grinding | Acetic Acid (catalyst) | 1 hour | - | ekb.eg |

Formation of Chalcones

Chalcones, characterized by a three-carbon α, β-unsaturated carbonyl system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. chemrevlett.com In the synthesis of chalcone (B49325) derivatives of this compound, the Schiff base derived from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one serves as the acetophenone component. ekb.egekb.eg

The general procedure involves reacting the Schiff base with various aromatic aldehydes in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. ekb.egekb.egeijppr.com The reaction can be carried out under reflux conditions. ekb.eg Similar to Schiff base synthesis, green chemistry methods like microwave irradiation and ultrasound-assisted synthesis have been applied to chalcone formation, often resulting in reduced reaction times and solvent usage. eijppr.comchemrevlett.com

Table 2: Synthesis of Chalcones from a Schiff Base Derivative

| Schiff Base Reactant | Aldehyde Reactant | Method | Catalyst | Reference |

| Schiff base from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | Various aromatic aldehydes | Reflux | - | ekb.egekb.eg |

| Acetophenone | Aromatic aldehyde | Stirring at room temp. | KOH solution | eijppr.com |

| Acetophenone | Benzaldehyde | Heating at 70°C | aq. NaOH | chemrevlett.com |

Modifications on the Phenyl Substituents at Positions 5 and 6

The introduction of various functional groups onto the phenyl rings at the 5 and 6 positions of the pyridazinone core is a key strategy for modifying the properties of these compounds.

Introduction of Amino and Nitro Groups

The introduction of amino and nitro groups onto the pyridazinone ring system can be achieved through various synthetic routes. For instance, the nitration of 5-acetyl-2-ethyl-6-(4-fluorophenyl)pyridazin-3(2H)-one can be accomplished using cerium ammonium (B1175870) nitrate (B79036) in a mixture of acetic acid, water, and nitric acid to yield the corresponding 4-nitro derivative. google.com The subsequent reduction of the nitro group can then lead to the formation of the amino derivative.

Another approach involves the reaction of a precursor molecule with a reagent that introduces the desired group. For example, 5-amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde (B8461659) can be synthesized from a corresponding precursor. google.com

Halogenation of Phenyl Rings

Halogenation of the phenyl rings of this compound derivatives is a common modification. Standard electrophilic aromatic substitution reactions can be employed, although these may sometimes lead to mixtures of regioisomers. nih.govchemrxiv.org For example, treatment of a pyridazine derivative with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid can introduce a halogen atom onto the aromatic ring. chemrxiv.org

The specific conditions for halogenation can influence the regioselectivity of the reaction. For instance, the use of elemental halides with strong Brønsted or Lewis acids at elevated temperatures is a common method for the halogenation of pyridine (B92270) rings, which are structurally related to the phenyl groups in this context. nih.govchemrxiv.org

Reactivity and Chemical Transformations of 5,6 Diphenylpyridazin 3 One Derivatives

Condensation and Cycloaddition Reactions

Condensation and cycloaddition reactions are powerful tools for elaborating the pyridazinone core, leading to complex, fused heterocyclic systems. These reactions leverage the inherent reactivity of the pyridazinone ring and its substituents to build new rings.

The synthesis of fused-ring systems is a cornerstone of heterocyclic chemistry, often yielding compounds with unique biological activities. Derivatives of 5,6-diphenylpyridazin-3-one serve as valuable precursors for such systems. For instance, pyridinopyridazinone derivatives can be constructed through multi-step synthesis. One reported method involves the Friedel-Crafts reaction of picolinic acid anhydride (B1165640) with benzene (B151609) to produce 3-benzoyl picolinic acid, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one. derpharmachemica.com

The reactivity of substituents on the pyridazinone ring can be exploited to build additional fused rings. A notable example is the reaction of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with diethyl oxalate (B1200264) in the presence of sodium ethoxide. internationalscholarsjournals.com This condensation reaction yields an intermediate, ethyl 2,4-dioxo-4-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)butanoate, which upon reaction with hydrazine hydrate, cyclizes to form a pyrazole (B372694) ring fused to the pyridazinone system. internationalscholarsjournals.com This demonstrates a clear pathway to pyrazolyl-pyridazinone derivatives.

Furthermore, condensation of 3-amino-6-methylpyridazine (B91928) with ethyl 2-bromoacetoacetate, followed by saponification and coupling with benzylamine, results in the formation of N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide, an example of an imidazopyridazine system. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagents | Product | Fused System Type | Source |

|---|---|---|---|---|

| 3-Benzoyl picolinic acid | Hydrazine hydrate | 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one | Pyridinopyridazine | derpharmachemica.com |

| 4-Acetyl-5,6-diphenylpyridazin-3(2H)-one | 1. Diethyl oxalate/NaOEt 2. Hydrazine hydrate | Ethyl 5-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylate | Pyrazolopyridazine | internationalscholarsjournals.com |

| 3-Amino-6-methylpyridazine | 1. Ethyl 2-bromoacetoacetate 2. Saponification 3. EDC, Benzylamine | N-Benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide | Imidazopyridazine | nih.gov |

Ring annulation, the process of building a new ring onto an existing one, can be achieved through various strategies, including cycloaddition reactions. [3+n] cycloadditions are particularly effective for creating five- or six-membered rings. nih.gov The Huisgen [3+2] dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile, is a classic method for synthesizing five-membered heterocycles. nih.gov

In the context of pyridazine (B1198779) chemistry, pyridazinium ylides can act as 1,3-dipoles. These are typically generated in situ from the corresponding pyridazinium salts. Their reaction with dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate, leads to the formation of fused pyrrolopyridazine systems. nih.gov Another strategy involves the one-pot synthesis of cyclopenta[d]pyridazines through the cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl chloride) with a fulvene. nih.gov

Intramolecular [3+2] cycloadditions have also been developed, providing efficient routes to cyclopentane- and cyclopentene-embedded bicyclic structures. pku.edu.cn These reactions highlight the versatility of cycloaddition strategies in building complex molecular architectures from simpler heterocyclic precursors.

Nucleophilic and Electrophilic Reactivity Studies

The pyridazinone ring exhibits both nucleophilic and electrophilic character, which dictates its reactivity in various chemical transformations. saskoer.ca An electrophile is a species that accepts electrons, while a nucleophile donates electrons to form a new chemical bond. saskoer.ca The electron distribution within the this compound molecule allows it to act as either, depending on the reaction partner.

The nitrogen atom at the 2-position (N2) of the pyridazinone ring, particularly in its deprotonated or tautomeric form, can act as a nucleophile. A clear example of this is the reaction of 5,6-diphenylpyridazin-3(2H)-one with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide in the presence of potassium carbonate. tandfonline.com In this reaction, the pyridazinone nitrogen attacks the electrophilic carbon of the glucosyl bromide, displacing the bromide and forming a new N-C bond to yield an N-glycosylated pyridazinone derivative. tandfonline.com

Conversely, the carbon atoms of the pyridazine ring can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. mdpi.com Studies on related halogeno-azaaromatics show that they readily undergo nucleophilic substitution reactions. wur.nl For instance, halogenopyridazines react with potassium amide in liquid ammonia, demonstrating the susceptibility of the ring to attack by strong nucleophiles. wur.nl While the 5,6-diphenyl derivative itself is not halogenated in its parent form, functionalization with leaving groups at positions C3 or C4 would render it susceptible to similar nucleophilic substitution pathways.

Table 2: Nucleophilic Reaction of 5,6-Diphenylpyridazin-3(2H)-one

| Pyridazinone Derivative | Reactant (Electrophile) | Conditions | Product | Source |

|---|---|---|---|---|

| 5,6-Diphenylpyridazin-3(2H)-one | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide | K₂CO₃ / Acetone | 5,6-Diphenyl-N²-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)pyridazin-3-one | tandfonline.com |

Interconversion Between Pyridazinone Tautomers (as relevant for reactivity)

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers, plays a critical role in the reactivity of pyridazinones. scirp.orgmdpi.com The this compound scaffold primarily exhibits lactam-lactim tautomerism, an amide-imidic acid equilibrium. The lactam form contains a ketone (C=O) and an amine (N-H) group within the ring, while the lactim form features a hydroxyl (O-H) group and an imine (C=N) bond.

The existence of this equilibrium has direct consequences for the molecule's reactivity. The lactim tautomer, possessing a hydroxyl group, can undergo reactions typical of enols or phenols. This was demonstrated in the reaction of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one, which exists in a dynamic lactam-lactim equilibrium. derpharmachemica.com Its reaction with ethyl chloroacetate (B1199739) in the presence of a base proceeds via the lactim form, resulting in O-alkylation to give ethyl 2-(5-phenylpyrido[2,3-d]pyridazin-8-yloxyl)acetate, rather than N-alkylation of the lactam form. derpharmachemica.com This selective O-alkylation serves as chemical proof for the presence and reactivity of the lactim tautomer.

Theoretical studies on similar heterocyclic systems, such as quinolin-4-ones, confirm that while ketone (lactam) forms are generally more stable, the existence of an equilibrium with the enol (lactim) form can explain certain reaction outcomes. scirp.org The solvent can also influence the position of the tautomeric equilibrium, with different tautomers being favored in different media, thereby altering the molecule's reactive profile. nih.gov Understanding this tautomeric balance is therefore essential for predicting and controlling the chemical transformations of pyridazinone derivatives.

Spectroscopic and Advanced Structural Elucidation of 5,6 Diphenylpyridazin 3 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In derivatives of 5,6-diphenylpyridazin-3-one, the aromatic protons of the two phenyl groups typically appear as a multiplet in the range of δ 7.09–8.1 ppm. tandfonline.comacademicjournals.org The specific chemical shifts and splitting patterns can vary depending on the substituents on the phenyl rings and the pyridazinone core.

For instance, in a series of 5-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-N-p-Aryl-1H-pyrazole-3-carboxamide derivatives, the aromatic protons were observed as a multiplet between δ 7.5 and 8.1 ppm. academicjournals.org Similarly, for (E)-N'-Benzylidene-3(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-5-cabohydrazide derivatives, the aromatic protons resonated in the δ 7.5-8.1 ppm range. academicjournals.org The NH proton of the pyridazinone ring often appears as a singlet at a downfield chemical shift, for example, at δ 7.1 ppm. academicjournals.org

The following table summarizes representative ¹H-NMR data for derivatives of this compound:

| Compound/Derivative | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity |

| 5-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-N-p-anisyl-1H-pyrazole-3-carboxamide | Aromatic-H | 7.5 - 8.1 | m |

| NH (amide) | 9.2 | s | |

| NH (pyrazole) | 13.8 | s | |

| OCH₃ | 3.2 | s | |

| (E)-N'-(4-nitrobenzylidene)-3-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-5-carbohydrazide | Aromatic-H | 7.5 - 8.1 | m |

| NH (amide) | 11.2 | s | |

| NH (pyrazole) | 13.2 | s | |

| CH=N | 9.5 | s | |

| 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | Aromatic-H | 7.14-8.5 | m |

| COCH₃ | 2.82 | s | |

| OH (lactim) | 11.50 | s |

m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org In this compound derivatives, the carbonyl carbon (C=O) of the pyridazinone ring typically appears at a downfield chemical shift, often in the range of 160-185 ppm. libretexts.org The carbons of the aromatic phenyl rings resonate in the approximate range of 125-150 ppm. libretexts.org

For example, in a glycosylated derivative, 5,6-diphenyl-N2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)pyridazin-3-one, the carbonyl carbons of the acetyl groups were observed at δ 168.7, 169.2, 169.5, and 169.9 ppm, while the pyridazinone carbonyl appeared at δ 163.0 ppm. tandfonline.com The aromatic carbons showed signals at δ 127.7-146.6 ppm. tandfonline.com

A representative ¹³C-NMR data table for a derivative of this compound is provided below:

| Compound/Derivative | Carbon Signal | Chemical Shift (δ, ppm) |

| 5,6-diphenyl-N2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)pyridazin-3-one | C=O (pyridazinone) | 163.0 |

| C=O (acetyl) | 168.7, 169.2, 169.5, 169.9 | |

| Aromatic-C | 127.7, 128.1, 128.2, 128.6, 128.9, 129.1, 132.8, 133.0, 134.5, 142.3, 146.6 | |

| Anomeric-C (C-1') | 80.36 | |

| Sugar-C (C-2' to C-6') | 61.63, 67.61, 68.34, 72.87, 73.12 | |

| CH₃ (acetyl) | 20.25, 20.26, 20.33, 20.47 |

Two-Dimensional NMR Experiments (e.g., NOE)

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, provide through-space correlations between protons, which is crucial for determining the three-dimensional structure of molecules. beilstein-journals.orgcreative-biostructure.com NOE experiments are particularly useful for establishing the relative stereochemistry and conformation of flexible molecules. beilstein-journals.org

In the structural analysis of complex derivatives of this compound, NOE data can confirm the spatial proximity of different parts of the molecule. For instance, in a study of a bridged ferrocene-containing pyridazinone derivative, NOE interactions were detected between the H-6 and H-8 protons, as well as between the H-3' proton and the methyl group on the nitrogen at position 2, confirming the screwed conformation of the molecule. mdpi.com These experiments are essential for unambiguously assigning complex structures where 1D NMR data may be insufficient. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break down into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule (typically carbon, hydrogen, and nitrogen). This data is then compared with the calculated theoretical percentages for the proposed molecular formula to verify its accuracy.

For example, for the compound 4-(5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)-1H-pyrazol-3-yl)-5,6-diphenylpyridazin-3(2H)-one, the calculated elemental composition was found to be in close agreement with the experimentally determined values, confirming the proposed structure. academicjournals.org Similarly, for a series of 4-nitro-N,N-bis(2-(3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)ethyl)benzenesulfonamide derivatives, the found percentages of carbon, hydrogen, and nitrogen were in good agreement with the calculated values, supporting their structural assignments. rsc.org

The following table shows an example of elemental analysis data for a derivative of this compound:

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 4-(5-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-3-yl)-5,6-diphenylpyridazin-3(2H)-one | C₂₆H₁₈N₆O | C: 71.22, H: 4.14, N: 19.17 | C: 71.5, H: 4.0, N: 19.3 |

| 5,6-diphenyl-N2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)pyridazin-3-one | C₃₃H₃₄N₂O₁₂ | C: 60.92, H: 5.27, N: 4.31 | C: 61.05, H: 5.00, N: 4.24 |

| 4-cyano-5,6-diphenyl-N2-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-pyridazin-3-one | C₂₈H₂₅N₃O₈ | C: 63.27, H: 4.74, N: 7.91 | C: 63.45, H: 4.52, N: 7.85 |

Advanced Biological and Biochemical Research Applications of 5,6 Diphenylpyridazin 3 One Derivatives

Antimicrobial Activity Investigations

Derivatives of 5,6-diphenylpyridazin-3-one have been a subject of research for their potential antimicrobial properties. ontosight.aiontosight.ai The core pyridazinone structure has been modified to create novel compounds, including glycosylated and other substituted derivatives, which have been subsequently tested against various microbial strains. tandfonline.comekb.egtandfonline.comresearchgate.net

Several studies have explored the antibacterial potential of this compound derivatives. ekb.egontosight.ai In one study, nucleoside derivatives of this compound were synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. tandfonline.com The investigation involved creating glucosyl and ribosyl versions of the parent compound and testing their efficacy. tandfonline.comtandfonline.com

The antibacterial activity was assessed using the cup plate agar (B569324) diffusion method, which measures the zone of inhibition to determine the extent of bacterial growth suppression. tandfonline.com The tested compounds included both the acetylated precursors and the deprotected nucleosides. tandfonline.com Specifically, compounds were tested against Pseudomonas aeruginosa (Gram-negative) and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. tandfonline.com The results indicated that some of these derivatives possess antibacterial activity. tandfonline.comtandfonline.com Further research has involved creating derivatives linked to Schiff bases, chalcones, and other moieties, which were also screened for antibacterial effects. ekb.egresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Nucleoside Derivatives

| Compound | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5,6-diphenyl-N²-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)pyridazin-3-one (5a) | Pseudomonas aeruginosa (Gram -ve) | Inhibition Zone | Data not specified | tandfonline.com |

| 5,6-diphenyl-N²-(β-D-glucopyranosyl)pyridazin-3-one (6a) | Staphylococcus aureus (Gram +ve) | Inhibition Zone | Data not specified | tandfonline.com |

| 4-cyano-5,6-diphenyl-N²-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)pyridazin-3-one (5b) | Bacillus subtilis (Gram +ve) | Inhibition Zone | Data not specified | tandfonline.com |

| 4-cyano-5,6-diphenyl-N²-(β-D-glucopyranosyl)pyridazin-3-one (6b) | Pseudomonas aeruginosa (Gram -ve) | Inhibition Zone | Data not specified | tandfonline.com |

| 4-cyano-5,6-diphenyl-N²-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-pyridazin-3-one (8) | Staphylococcus aureus (Gram +ve) | Inhibition Zone | Data not specified | tandfonline.com |

| 4-cyano-5,6-diphenyl-N²-(β-D-ribofuranosyl)-pyridazin-3-one (9) | Bacillus subtilis (Gram +ve) | Inhibition Zone | Data not specified | tandfonline.com |

The antifungal properties of this compound derivatives have also been investigated. ekb.egontosight.ai Research into pyridazinone derivatives has demonstrated their potential as antifungal agents, often tested against common fungal pathogens like Candida albicans. researchgate.netresearchgate.net The mechanism for azole antifungals, a class to which some complex heterocyclic derivatives are related, involves interfering with the synthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com This disruption leads to growth arrest. mdpi.com Synthesized compounds derived from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one were evaluated for their antifungal activity, showing that chemical modification can lead to promising results. ekb.egresearchgate.net For instance, some synthesized pyridazinones exhibited notable antifungal activity when tested against Candida albicans. researchgate.net

Anti-inflammatory and Analgesic Activity Research

Derivatives of this compound have been the subject of research for their potential anti-inflammatory and analgesic properties. ontosight.airesearchgate.net Studies have explored various modifications of the parent molecule to enhance these activities. For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-di-phenyl-6Hpyridazin-1-yl)-propanamides were synthesized and evaluated for their analgesic and anti-inflammatory effects. pcbiochemres.com Notably, propanamide derivatives were generally found to be more potent in terms of anti-inflammatory activity than their acetamide (B32628) counterparts. researchgate.net One particular propanamide derivative, compound 8e, demonstrated superior analgesic and anti-inflammatory activities compared to the other synthesized compounds in the study. researchgate.net

Another study focused on a new series of 2-substituted-4-(benzo[d] researchgate.netnih.govdioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives. nih.gov The in vivo anti-inflammatory and analgesic activities of these compounds were assessed using the carrageenan-induced rat paw edema model and the acetic acid-induced writhing model, respectively. nih.gov Among the synthesized compounds, the p-fluorophenylpiperazine substituted analogue, compound 14, exhibited the most potent anti-inflammatory and analgesic activities. nih.gov

The following table summarizes the anti-inflammatory and analgesic activities of selected this compound derivatives.

| Compound | Derivative Type | Key Findings |

| Compound 8e | 3-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivative | Exhibited higher analgesic and anti-inflammatory activities compared to other synthesized derivatives in the study. researchgate.net |

| Compound 14 | 2-(p-fluorophenylpiperazine substituted)-4-(benzo[d] researchgate.netnih.govdioxol-5-yl)-6-phenylpyridazin-3(2H)-one | Showed the most potent anti-inflammatory and analgesic activities in its series. nih.gov |

| Propanamide derivatives | 3-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propanamides | Generally more potent anti-inflammatory agents than the corresponding acetamide derivatives. researchgate.net |

Mechanistic Studies of Anti-inflammatory Action (e.g., COX inhibition, other pathways)

The mechanism by which this compound derivatives exert their anti-inflammatory effects has been a key area of investigation. A primary focus has been on their interaction with cyclooxygenase (COX) enzymes, which are central to the inflammatory process. scirp.orgbrieflands.com The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the inhibition of COX-1 is often associated with undesirable side effects. brieflands.com

In a study of 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]acetamide and 3-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivatives, the inhibitory activity of the active compounds on COX isoforms was investigated using an in vitro human "whole blood assay". researchgate.net The results indicated that these particular derivatives did not exert their analgesic and anti-inflammatory activities through COX inhibition, suggesting that other mechanisms may be involved. researchgate.net

Conversely, a study on 2-substituted-4-(benzo[d] researchgate.netnih.govdioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives evaluated their inhibitory activity against both COX-1 and COX-2 enzymes using an in vitro colorimetric COX (ovine) inhibitor screening assay. nih.gov The p-fluorophenylpiperazine substituted analogue (compound 14) demonstrated extremely good selectivity towards COX-2 over COX-1, with a selectivity index of 10. nih.gov Molecular docking studies further supported these findings, showing appreciable binding of the new pyridazinone analogues with the amino acids present at the active site of the hCOX-2 enzyme. nih.gov

This suggests that the anti-inflammatory mechanism of this compound derivatives can vary depending on the specific substitutions on the pyridazinone core. While some may operate through COX-independent pathways, others show potential as selective COX-2 inhibitors.

Enzyme Inhibition and Modulation Studies

Derivatives of this compound have been investigated for their ability to inhibit or modulate the activity of various enzymes, highlighting the versatility of this chemical scaffold in targeting different biological pathways. nih.gov

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol homeostasis. researchgate.net Its inhibition is considered a potential therapeutic strategy for conditions like hypercholesterolemia and atherosclerosis. researchgate.netsemanticscholar.org

Several studies have focused on synthesizing and evaluating this compound derivatives as ACAT inhibitors. nih.govebi.ac.uk One study synthesized alkyl-5,6-diphenylpyridazine derivatives that incorporated key features of known ACAT inhibitors, such as a long alkyl side chain and the o-diphenyl system. nih.govresearchgate.net Some of these compounds demonstrated ACAT inhibition in the micromolar range, acting on the enzyme isolated from rat liver microsomes and in a cell-free homogenate of murine macrophages. nih.govresearchgate.netebi.ac.uk

Another investigation involved a series of mono- or di-para-substituted 5,6-diphenyl-3-alkylaminopyridazines. researchgate.net The inhibitory activity of these compounds against ACAT was tested on the enzyme prepared from rat liver microsomes. researchgate.net It was found that a compound with a chlorine atom on the 6-phenyl ring and an n-hexylamino chain exhibited a significant increase in activity compared to the unsubstituted derivative. researchgate.net

Furthermore, a series of N-(2,4-difluorophenyl)-N'-heptyl-N'-[4-[(substituted)-pyridazin-3-yl)thio]pentyl]urea derivatives, including those with a 5,6-diphenyl substitution, were synthesized and tested for ACAT inhibition. semanticscholar.org The 5,6-diphenyl derivative showed an inhibition percentage of 67%. Interestingly, oxidation of this thio-derivative to its corresponding sulfone resulted in a compound with significantly higher inhibitory activity (78%). semanticscholar.org

The following table presents data on the ACAT inhibitory activity of selected this compound derivatives.

| Compound Type | Key Structural Features | ACAT Inhibition Findings |

| Alkyl-5,6-diphenylpyridazine derivatives | Long alkyl side chain, o-diphenyl system | Displayed ACAT inhibition in the micromolar range. nih.govresearchgate.net |

| 5,6-diphenyl-3-alkylaminopyridazines | Chlorine on 6-phenyl ring, n-hexylamino chain | Showed enhanced activity compared to the unsubstituted derivative. researchgate.net |

| N-(2,4-difluorophenyl)-N'-heptyl-N'-[4-[(5,6-diphenyl)-pyridazin-3-yl)thio]pentyl]urea | Thioether linkage | 67% inhibition. semanticscholar.org |

| N-(2,4-difluorophenyl)-N'-heptyl-N'-[4-[(5,6-diphenyl)-pyridazin-3-yl)sulfonyl]pentyl]urea | Sulfone linkage | 78% inhibition. semanticscholar.org |

Cholinesterase Inhibition (AChE, BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that play a critical role in neurotransmission. semanticscholar.orgmdpi.com Their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. benthamdirect.com

Research has been conducted on diphenyl-substituted pyridazinone derivatives for their potential to inhibit these enzymes. In one study, three series of diphenyl-2-(2-(4-substitutedpiperazin-1-yl)ethyl)pyridazin-3(2H)-one derivatives were designed and synthesized. benthamdirect.comnih.gov Their inhibitory activities against AChE (from electric eel) and BChE (from equine serum) were determined. nih.gov

Among the tested compounds, the 5,6-diphenyl derivative 18g was identified as the most potent and selective AChE inhibitor, with an IC50 value of 1.75 µM and a selectivity index for AChE greater than 22.857. benthamdirect.comnih.govresearchgate.net In contrast, the 4,6-diphenyl derivative 11g showed the highest selectivity for BChE (IC50 = 4.97 µM). nih.govresearchgate.net Interestingly, the 4,5-diphenyl derivative 4g displayed dual inhibition of both AChE (IC50 = 5.11 µM) and BChE (IC50 = 14.16 µM). nih.govresearchgate.net

The following table summarizes the cholinesterase inhibitory activity of these diphenyl-substituted pyridazinone derivatives.

| Compound | Diphenyl Substitution Pattern | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity |

| 18g | 5,6-diphenyl | 1.75 | >40 | Selective for AChE (>22.857) |

| 11g | 4,6-diphenyl | >40 | 4.97 | Selective for BChE |

| 4g | 4,5-diphenyl | 5.11 | 14.16 | Dual inhibitor |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. mdpi.comchemrxiv.org

A study focused on the development of a novel class of pyridazinone derivatives as selective MAO-B inhibitors. mdpi.com Sixteen compounds were synthesized and evaluated for their inhibitory activities against both MAO-A and MAO-B. mdpi.com Most of the derivatives demonstrated potent and highly selective inhibition of MAO-B. mdpi.com

Compound TR16 emerged as the most potent inhibitor against MAO-B with an IC50 value of 0.17 μM, followed by TR2 with an IC50 of 0.27 μM. mdpi.com Both compounds exhibited high selectivity for MAO-B over MAO-A, with selectivity index (SI) values of over 235.29 for TR16 and 84.96 for TR2. mdpi.com The presence of a para-chloro substituent in both TR2 and TR16 was found to enhance the MAO-B inhibitory activity. mdpi.com Kinetic studies revealed that both TR2 and TR16 are competitive and reversible inhibitors of MAO-B. mdpi.com

Another study investigated pyridazinobenzylpiperidine derivatives and found that most of the synthesized compounds showed higher inhibition of MAO-B than MAO-A. nih.govnih.gov Compound S5 was the most potent MAO-B inhibitor in this series, with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.govnih.gov

The table below details the MAO-B inhibitory activity of these pyridazinone derivatives.

| Compound | Key Structural Features | MAO-B IC50 (µM) | MAO-B Selectivity Index (SI) | Inhibition Type |

| TR16 | Pyridazinone derivative with para-chloro substituent | 0.17 | >235.29 | Competitive, Reversible |

| TR2 | Pyridazinone derivative with para-chloro substituent | 0.27 | 84.96 | Competitive, Reversible |

| S5 | Pyridazinobenzylpiperidine derivative | 0.203 | 19.04 | Competitive, Reversible |

Herbicidal and Agrochemical Research

Derivatives of this compound have also been explored for their potential applications in agriculture as herbicides. researchgate.net Research has shown that some of these compounds exhibit significant herbicidal activity, primarily through the disruption of mitotic processes in plant cells. researchgate.netaacrjournals.org

A study examining a series of this compound (DPP) derivatives found that some members of this class caused significant mitotic effects. researchgate.net Active DPP derivatives were shown to interact with tubulin, a key protein in microtubule formation, leading to the inhibition of tubulin polymerization or the induction of tubulin oligomer formation. researchgate.netaacrjournals.org This interference with microtubule dynamics disrupts cell division, resulting in a rise in the mitotic index in the root tissues of seedlings. researchgate.netaacrjournals.org

Interestingly, the structural features that confer the highest herbicidal activity differ from those that are most effective in inhibiting calf brain tubulin polymerization, suggesting a degree of selectivity. aacrjournals.org A common feature among virtually all active compounds, both as herbicides and as tubulin inhibitors, is the presence of a nitrile substituent at position 4 of the pyridazinone ring. aacrjournals.org

The nature of the substituents on the phenyl rings also plays a crucial role in determining the biological activity. aacrjournals.org For herbicidal activity, the most potent DPP derivatives either have unsubstituted phenyl rings or bear fluorine atoms. researchgate.netaacrjournals.org In contrast, derivatives with chlorine substituents on the phenyl rings show no detectable herbicidal activity. researchgate.netaacrjournals.org

The following table summarizes the structure-activity relationships of this compound derivatives in the context of herbicidal research.

| Substituent at Position 4 | Phenyl Ring Substitution | Herbicidal Activity | Mechanism of Action |

| Nitrile | Unsubstituted or Fluorine | High | Mitotic disruption, interaction with plant tubulin. researchgate.netaacrjournals.org |

| Nitrile | Chlorine | Not detectable | - |

Cardiovascular Activity Research

Research into this compound derivatives has revealed their potential as cardiovascular agents, with studies focusing on their inodilator, vasorelaxant, antiplatelet, and hypotensive properties.

Certain derivatives of this compound have been identified as potent inodilators, meaning they possess both positive inotropic (strengthening heart muscle contraction) and vasodilatory (widening blood vessels) effects. For instance, the compound 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one has shown significant inodilatory properties. researchgate.net This same derivative also exhibits vasorelaxant activity in the nanomolar range, with an IC50 value of 0.08 ± 0.01 μmol L⁻¹. researchgate.net The synthesis and pharmacological evaluation of 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones have been a focus of studies aiming to develop potent inodilating agents. researchgate.net

The aggregation of platelets is a critical process in the formation of blood clots, and its inhibition is a key strategy in preventing thrombotic diseases. researchgate.net Several this compound derivatives have been investigated for their ability to inhibit platelet aggregation. The antiplatelet effect of various compounds is often evaluated in vitro using platelet-rich plasma (PRP), with aggregation induced by agents like adenosine (B11128) diphosphate (B83284) (ADP). innovareacademics.inmdpi.com

The mechanism of action for many antiplatelet drugs involves interfering with signaling pathways that lead to platelet activation and aggregation. e-coretvasa.cz For example, some agents work by inhibiting enzymes like cyclooxygenase-1 (COX-1), which is involved in the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator. nih.gov While specific mechanisms for all this compound derivatives are not fully elucidated in the provided context, their investigation as antiplatelet agents is a significant area of research. researchgate.net

Hypotension refers to low blood pressure. healthdirect.gov.aubetterhealth.vic.gov.au While often asymptomatic, it can cause dizziness, fainting, and fatigue if it leads to an inadequate supply of oxygen to the brain and other vital organs. healthdirect.gov.aubetterhealth.vic.gov.au Certain this compound derivatives have been explored for their hypotensive effects, which would be beneficial in the treatment of hypertension (high blood pressure). researchgate.net The central nervous system plays a role in regulating blood pressure, and some hypotensive drugs act on central α-adrenoceptors. nih.gov The investigation of pyridazinone derivatives for their potential to lower blood pressure is an active area of pharmacological research. researchgate.netresearchgate.net

Antitubercular and Antimycobacterial Activity Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel antitubercular agents. Researchers have explored various heterocyclic compounds, with pyridazinone derivatives showing considerable promise in this area. bohrium.com The core structure of 6-aryl-pyridazinones contains a carbonyl hydrazide group and an aryl group, which are chemical moieties also present in the well-known anti-TB drug, isoniazid (B1672263), making this scaffold a point of interest for further development. scielo.br

Several studies have focused on synthesizing and evaluating pyridazinone derivatives against Mycobacterium tuberculosis H37Rv. In one such study, two series of pyridazinone derivatives were synthesized. researchgate.net The evaluation of these compounds identified 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone as a lead compound with significant antitubercular activity. researchgate.net Other compounds in the series also demonstrated noteworthy action against the mycobacterial strain. researchgate.net

Further research involved the synthesis of 6-aryl-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives via a Mannich reaction. ijpsr.com These compounds were screened for anti-TB activity using the Microplate Alamar Blue Assay (MABA). The results showed that derivatives incorporating a phenothiazine (B1677639) ring exhibited the best antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. ijpsr.com This value is comparable to the standard drug streptomycin (B1217042). Other derivatives containing piperazine (B1678402) and indole (B1671886) rings also showed significant activity. ijpsr.com

Another series of 6-aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives were also tested for antitubercular activity using the MABA method. scielo.br The MIC values for these compounds against M. tuberculosis ranged from 1.6 µg/mL to 6.25 µg/mL, indicating potent activity when compared with standard drugs like isoniazid (MIC 3.125 µg/mL) and streptomycin (MIC 6.25 µg/mL). scielo.br

The substitution on the pyridazinone ring is crucial for the biological activity. For instance, the introduction of a 4-chlorobenzyl group on the amide of pyrazinamide, a related antitubercular drug, resulted in the strongest activity among a series of analogs. japsonline.com These findings suggest that pyridazinone derivatives are a viable scaffold for developing new and effective antitubercular drugs. bohrium.comjapsonline.com

Table 1: Antitubercular Activity of Selected Pyridazinone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Test Strain | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | Not Specified | Emerged as a lead compound with good activity. | researchgate.net |

| 6-Aryl-2-(phenothiazin-1-yl-methyl)-4,5-dihydropyridazin-3(2H)-one derivatives (7a, 7b) | M. tuberculosis H37Rv | MABA | Showed best activity with MIC of 6.25 µg/mL. | ijpsr.com |

| 6-Aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives (3a-j) | M. tuberculosis | MABA | Potent activity with MIC values ranging from 1.6 µg/mL to 6.25 µg/mL. | scielo.br |

Antiviral Activity Research (e.g., against Hepatitis B, HIV)

The pyridazinone scaffold has been identified as a source of potent antiviral agents, particularly against the Hepatitis B Virus (HBV). Chronic HBV infection remains a major global health issue, and new therapeutic agents with novel mechanisms of action are needed. nih.gov

A significant breakthrough in this area was the identification of a novel pyridazinone derivative, designated compound 3711, as a non-nucleosidic HBV inhibitor. nih.govnih.gov In cell-based models, compound 3711 effectively reduced extracellular HBV DNA levels with a 50% inhibitory concentration (IC50) of 1.5 ± 0.2 µM and intracellular DNA levels at 1.9 ± 0.1 µM. nih.govasm.org Crucially, this antiviral activity was observed at concentrations far below those associated with cytotoxicity. nih.govnih.gov A key finding was that this compound was equally effective against wild-type HBV and strains resistant to existing nucleot(s)ide analogue drugs like lamivudine, entecavir, and adefovir. nih.govasm.org The mechanism of action was determined to be the induction of genome-free capsid formation, identifying it as a new type of HBV inhibitor. nih.govnih.gov

Subsequent research focused on optimizing this lead compound through structure-activity relationship (SAR) studies. acs.orgacs.org This led to the development of compound 4r, a 2,6-difluoro analogue, which demonstrated substantially enhanced anti-HBV potency with an IC50 value of 0.087 ± 0.002 μM and low cytotoxicity (CC50 = 90.6 ± 2.06 μM), resulting in an excellent selectivity index of 1041. acs.org Compound 4r retained the same mode of action as the original hit compound, inhibiting HBV replication by inducing the formation of HBV DNA-free capsids. acs.orgacs.org

In addition to HBV, the pyridazinone nucleus has been investigated for activity against other viruses, including Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net While detailed studies on specific this compound derivatives against HIV are less extensive than for HBV, the broader class of pyridazinone compounds is recognized for its potential anti-HIV properties. researchgate.netresearchgate.net For example, one study noted that a pyridazinone-based compound inhibited wild-type HIV-1 with a 50% effective concentration (EC50) of 0.21 ± 0.03 mM. researchgate.net The synthesis of various pyridazine (B1198779) derivatives continues to be an area of interest for the development of novel antiviral therapeutics. tandfonline.comnih.gov

Table 2: Antiviral Activity of Selected Pyridazinone Derivatives Against HBV This table is interactive. You can sort and filter the data.

| Compound/Derivative | Target Virus | IC50 (µM) | CC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Compound 3711 | Wild-Type HBV | 1.5 ± 0.2 | >100 | Induces genome-free capsid formation | nih.govnih.govasm.org |

| Compound 4a (Hit Compound) | Wild-Type HBV | Not Specified | >100 | HBV assembly effector, induces DNA-free capsids | acs.orgacs.org |

| Compound 4r (Lead Candidate) | Wild-Type HBV | 0.087 ± 0.002 | 90.6 ± 2.06 | Induces genome-free capsid formation | acs.org |

| Pyridine (B92270) Analogue 4b | Wild-Type HBV | 6.31 ± 0.34 | >100 | Not Specified | acs.org |

Structure Activity Relationship Sar and Mechanistic Investigations

Correlating Structural Modifications to Biological Efficacy

The biological activity of 5,6-diphenylpyridazin-3-one derivatives is highly dependent on the nature and position of various substituents on the pyridazinone and phenyl rings. Studies have demonstrated that modifications to these positions can dramatically alter the compounds' efficacy as antimitotic agents in both mammalian and plant systems.

For instance, the cytotoxicity of DPP derivatives in L1210 leukemia cells has been shown to correlate well with their ability to induce a rise in the mitotic index. nih.gov The substitution pattern on the phenyl rings is a key determinant of activity and specificity. Derivatives with chlorine substituents on the phenyl rings exhibit substantially enhanced interactions with calf brain tubulin. nih.govresearchgate.net In contrast, for herbicidal activity, the most effective derivatives typically have either unsubstituted or fluorine-substituted phenyl rings. nih.govresearchgate.net The presence of chlorine substituents, in this case, leads to a lack of detectable herbicidal activity. nih.govresearchgate.net While a variety of substituents at position 2 of the pyridazinone ring are found in active compounds, no definitive structure-function pattern has been established for this position. nih.govresearchgate.net

Identification of Crucial Substituents and Structural Motifs for Activity

Across the various series of this compound derivatives studied, certain structural motifs have been identified as critical for their biological function.

The most consistently essential feature for antimitotic activity in both plant and mammalian systems is the presence of a nitrile group at position 4 of the pyridazinone ring. nih.govresearchgate.net Virtually all active compounds across different test systems share this substituent, highlighting it as a key pharmacophore. nih.govresearchgate.net

The nature of the substituents on the 5- and 6-position phenyl rings also plays a crucial role, though the optimal substitution differs depending on the biological target. As summarized in the table below, halogen substitution significantly impacts activity.

| Position | Substituent | Effect on Activity (Mammalian Tubulin) | Effect on Activity (Herbicidal) | Reference |

|---|---|---|---|---|

| 4 (Pyridazinone Ring) | Nitrile (CN) | Considered essential for activity | Considered essential for activity | nih.govresearchgate.net |

| 5 & 6 (Phenyl Rings) | Chlorine (Cl) | Substantially enhances interaction | No detectable activity | nih.govresearchgate.net |

| 5 & 6 (Phenyl Rings) | Fluorine (F) | Active | Most active | nih.govresearchgate.net |

| 5 & 6 (Phenyl Rings) | Unsubstituted (H) | Active | Most active | nih.govresearchgate.net |

| 2 (Pyridazinone Ring) | Various | No clear structure-function pattern | No clear structure-function pattern | nih.govresearchgate.net |

Elucidation of Molecular Mechanisms of Action (e.g., binding sites, cellular targets)

The primary cellular target for the antimitotic action of this compound derivatives has been identified as tubulin. ias.ac.in These compounds disrupt cell division by interfering with microtubule dynamics. ias.ac.in Studies in root tip tissues revealed that active DPP derivatives cause the disappearance of microtubules and defective cell division. ias.ac.in

In mammalian cells, active DPP derivatives were found to cause a rise in the mitotic index, which is consistent with an interruption of the cell cycle at mitosis. nih.govresearchgate.net The mechanism involves a direct interaction with the tubulin protein. Active derivatives have been shown to markedly stimulate the hydrolysis of guanosine triphosphate (GTP) that is dependent on tubulin. nih.govresearchgate.net Furthermore, depending on the specific reaction conditions, these compounds can either inhibit the polymerization of tubulin into microtubules or induce the formation of tubulin oligomers. nih.govresearchgate.net

Comparative Analysis of Different Derivative Series

Comparative studies of different series of this compound derivatives have revealed important differences in their biological profiles based on their substitution patterns.

A key distinction is observed between the derivatives most active against mammalian tubulin and those with the highest herbicidal potency. nih.govresearchgate.net The series of derivatives with chlorine atoms on the phenyl rings shows enhanced activity in inhibiting calf brain tubulin polymerization. nih.govresearchgate.net Conversely, the series of derivatives that are most toxic to plant tissues are those with either unsubstituted or fluorine-substituted phenyl rings. nih.govresearchgate.net

Further comparative analysis was conducted using a flagellar regrowth assay in Chlamydomonas cells. ias.ac.in This study compared a group of derivatives with a nitrile group at position 4, unsubstituted phenyl rings, and varied substituents at position 2 of the pyridazinone ring. ias.ac.in Interestingly, the compounds that were most effective at inhibiting flagellar regrowth were not the same ones that were most active in inhibiting the polymerization of bovine tubulin in vitro. ias.ac.in This suggests that subtle structural changes can shift the specificity of these compounds for tubulin from different species or for different tubulin-dependent cellular processes.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the intrinsic properties of molecular systems. ias.ac.in DFT methods are used to optimize molecular geometries, calculate thermodynamic parameters, and understand the electronic nature of compounds. ias.ac.inmdpi.com For pyridazinone derivatives, theoretical calculations are often performed using the Gaussian suite of programs, with methods like the B3LYP hybrid functional combined with basis sets such as 6-31G++(d,p) or LANL2DZ to compute optimized geometries and electronic properties. ias.ac.inmdpi.comrsc.org

The three-dimensional conformation of 5,6-Diphenylpyridazin-3-one and its derivatives is crucial for its interaction with biological targets. X-ray crystallography studies on derivatives provide foundational data for computational analysis. For instance, the analysis of 2-[2-(4-Benzylpiperazin-1-ylcarbonyl)ethyl]-5,6-diphenylpyridazin-3(2H)-one revealed a non-planar conformation. nih.goviucr.org

DFT calculations are used to determine the most stable conformations (minimum energy structures) in the gas phase. rsc.org These calculations can predict key geometrical parameters like bond lengths, bond angles, and dihedral angles. A critical aspect of the conformation of this compound derivatives is the orientation of the two phenyl rings relative to the central pyridazinone core.

| Ring System | Dihedral Angle (°) |

|---|---|

| Pyridazinone Ring vs. Phenyl Ring A | 54.61 |

| Pyridazinone Ring vs. Phenyl Ring B | 51.10 |

| Phenyl Ring A vs. Phenyl Ring B | 50.77 |

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. crimsonpublishers.com DFT calculations are used to compute these energies, providing insights into the charge transfer interactions within the molecule. ias.ac.incrimsonpublishers.com For related heterocyclic systems, studies have shown that such calculations help in understanding the electronic parameters and predicting reactivity. crimsonpublishers.com

DFT calculations are instrumental in elucidating reaction mechanisms by modeling transition states and calculating activation energies. This predictive capability is valuable for optimizing synthetic routes and understanding reaction outcomes. A pertinent example is the study of Suzuki–Miyaura cross-coupling reactions on related pyridazinone scaffolds, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com

In these studies, DFT modeling helps to rationalize the formation of different products, including expected cross-coupling products and unexpected side products arising from processes like hydrodebromination or annulation. mdpi.com By analyzing the energetics of various reaction pathways and the stability of intermediates, researchers can understand why certain products are favored under specific catalytic conditions. For example, DFT can model the interactions between the pyridazinone substrate, the boronate coupling partner, and the palladium catalyst to explain the observed product distribution. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.com This method is essential for structure-based drug design and helps in understanding the molecular basis of a compound's biological activity. mdpi.comnih.gov For derivatives of this compound, docking studies have been performed to predict their interactions with various enzymes.

The process involves preparing the 3D structures of both the ligand (the pyridazinone derivative) and the receptor protein. scispace.com Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, and a scoring function is used to rank these poses based on binding affinity. mdpi.com

| Derivative Class | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| 2-substituted-4-(benzo[d] nih.govnih.govdioxol-5-yl)-6-phenylpyridazin-3(2H)-ones | Cyclooxygenase-2 (COX-2) | Appreciable binding with amino acids at the active site of hCOX-2. | nih.gov |

| 5,6-diphenyl-2-(piperazin-1-yl)ethyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | Identified as a potent and selective AChE inhibitor. | nih.gov |

| 4,6-Diphenyl-2-(piperazin-1-yl)ethyl)pyridazin-3(2H)-one derivatives | Butyrylcholinesterase (BChE) | Showed high and selective inhibition of BChE. | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de MEP maps are calculated using quantum chemical methods like DFT. researchgate.net

The MEP surface is color-coded to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of near-zero potential. wolfram.com

For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the carbonyl oxygen atom of the pyridazinone ring, making it a primary site for electrophilic interactions and hydrogen bond acceptance. The nitrogen atoms in the ring would also exhibit negative potential. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms, particularly any N-H protons if present in a tautomeric form. Analyzing the MEP map helps to predict the sites where the molecule is most likely to interact with other molecules, which is fundamental for understanding its biological activity and reaction mechanisms. uni-muenchen.deresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Diphenylpyridazin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A standard approach involves nucleophilic substitution or cyclization reactions. For example, substituted pyridazinones are synthesized by reacting halide derivatives with anhydrous potassium carbonate in acetone under reflux, followed by purification via preparative TLC (petroleum ether/ethyl acetate, 1:1 v/v) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Microwave-assisted synthesis (e.g., for structurally similar pyridazines) can reduce reaction times and improve yields .

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For instance, SCXRD analysis of 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine revealed a planar triazine ring with dihedral angles between substituents, validated by R-factor = 0.048 . Complementary techniques like NMR (¹H/¹³C), FT-IR, and HRMS are used to confirm functional groups and molecular weight.

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Methodological Answer : Solubility, melting point, and stability are assessed experimentally. For solubility, shake-flask methods in pharmaceutical solvents (e.g., water, ethanol, PEG-400) at varying temperatures are employed, followed by UV-Vis spectrophotometry . Thermal stability is analyzed via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?